9'-Phenyl-9H,9'H-2,3'-bicarbazole
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Overview
Description
9-Phenyl-2’,3-bicarbazole is an organic compound characterized by the presence of two carbazole rings linked by a phenyl group. This unique structure endows the compound with distinct chemical and physical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-2’,3-bicarbazole typically involves a multi-step process. One common method starts with the mixing of 3-boronic acid-9-substituted carbazole, 3-bromo-carbazole, potassium carbonate, methylbenzene, ethanol, and distilled water in a reactor. This mixture undergoes catalytic coupling, often using palladium catalysts like Pd(PPh3)4, followed by purification steps such as vacuum distillation and filtration .
Industrial Production Methods: For industrial-scale production, the process is optimized for high yield and simplicity in post-processing. The reaction is carried out under nitrogen at elevated temperatures (around 100°C) for extended periods (approximately 12 hours). The resulting product is then purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 9-Phenyl-2’,3-bicarbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and silver oxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield products like 9,9’-bicarbazyl .
Scientific Research Applications
9-Phenyl-2’,3-bicarbazole has significant applications in various fields:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Research into its use in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in organic light-emitting diodes (OLEDs) due to its excellent hole transport capabilities and suitability as a phosphorescence host material .
Mechanism of Action
The mechanism by which 9-Phenyl-2’,3-bicarbazole exerts its effects is primarily through its electronic properties. The compound’s carbazole rings facilitate efficient hole transport, making it an excellent material for use in OLEDs and other electronic devices. The phenyl group enhances its solubility and reactivity, contributing to its overall effectiveness in various applications .
Comparison with Similar Compounds
Indolo[2,3-a]carbazoles: Known for their antitumor activity and other biological properties.
9-Phenyl-9H,9’H-3,3’-bicarbazole: Another carbazole derivative used in OLEDs.
3,6-Diphenyl-9H-carbazole: Similar structure but different electronic properties.
Uniqueness: 9-Phenyl-2’,3-bicarbazole stands out due to its unique combination of two carbazole rings linked by a phenyl group, which provides distinct electronic properties and makes it highly effective in applications like OLEDs. Its ability to undergo various chemical reactions and its suitability for industrial production further highlight its versatility and importance in scientific research and industry .
Properties
IUPAC Name |
3-(9H-carbazol-2-yl)-9-phenylcarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-25(29)26-18-20(15-17-30(26)32)21-14-16-24-23-10-4-6-12-27(23)31-28(24)19-21/h1-19,31H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIGFUXIZVCEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6N5)C7=CC=CC=C72 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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